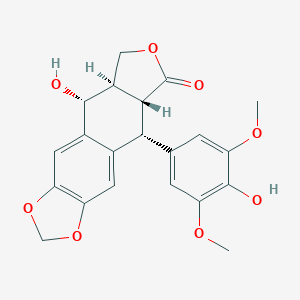
Destruxin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Destruxin A is a cyclodepsipeptidic mycotoxin isolated from the entomopathogenic fungus Metarhizium anisopliae. It exhibits potent insecticidal activity and has been studied for its effects on various insect species. This compound is known for its ability to inhibit the immune response in insects, making it a valuable tool in biological pest control .
Mechanism of Action
Target of Action
Destruxin A (DA) is a cyclo-hexadepsipeptidic insecticidal mycotoxin isolated from the entomopathogenic fungi, Metarhizium spp . The primary targets of this compound are diverse and include cytoskeletal components, cell motility proteins, protein transcription and translation pathways, ubiquitin-dependent protein metabolic processes, nucleus pore entry and exit, and endoplasmic reticulum vesicle transport . One of the most frequently occurring proteins identified by DARTS is Hemocytin, which exhibited the strongest interaction affinity with DA .
Mode of Action
This compound interacts with its targets in a multi-targeted approach, leading to cell death . It damages the cytoskeleton and multiple organelles, disrupts cell adhesion and motility . Some researches suggested that DA is a cation ionophore affecting insect cell ion homeostasis . The effects of ion homeostasis need larger da dosage (more than 100 mg/l), while lower dosage (less than 001 mg/L) has already altered the morphology of hemocytes and impaired their immune function .
Biochemical Pathways
This compound affects various biochemical pathways. The most associated fraction of proteins were clustered in endoplasmic reticulum-associated, RNA transfer, and amino acid tRNA synthase-associated pathways . It can cause abnormal expression of immune-related genes and proteins in insects. For example, the expression of some antimicrobial peptide genes is inhibited, while expression of genes such as phenoloxidase, serine proteases, and their inhibitors are induced .
Pharmacokinetics
It’s known that the compound has a high insecticidal activity against many insects, for example, the ld 50 to lepidopteran larvae is less than 01 μg/g by hemocoel injection or approximately 50 mg/L by oral or drip treatment .
Result of Action
The result of this compound’s action is the damage to many tissues and cells in insects and affects the functions of the immune system, the muscular system, and the Malpighian tubule . At low doses, the hemocytes are the most sensitive to DA with morphological changes apparent at 6 h after treatment . At higher doses, morphological changes were observed in muscle cells, fat body, and Malpighian tubules at 24 h after treatment .
Biochemical Analysis
Biochemical Properties
Destruxin A interacts with a diverse range of biomolecules. In a study, 149 candidate this compound-binding proteins were isolated, and the interactions of 80 candidates with this compound were determined in vitro . These binding proteins included components involved in cytoskeletal and cell motility, protein transcription and translation pathways, ubiquitin-dependent protein metabolic processes, nucleus pore entry and exit, and endoplasmic reticulum vesicle transport .
Cellular Effects
This compound has been found to have a multi-targeted approach to cellular structures and multiple life processes, leading to cell death . Electron microscopy revealed that this compound damaged the cytoskeleton and multiple organelles, disrupted cell adhesion and motility .
Molecular Mechanism
It is known that this compound can induce the expression of four heat shock proteins (BmHSP70-3, BmHSP75, BmHSP83, and BmHSCP) in Bm12 cells but only binds to BmHSCP .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Destruxin A involves the use of Shiina’s macrolactonization as a key reaction. Combinatorial synthesis of cyclization precursors using solid-phase peptide synthesis and macrolactonization in solution has been successful. The hydroxyacid–proline dipeptide with an acetonide-protected diol moiety is synthesized in an asymmetric manner, and the protected diol is converted to an epoxide after macrocyclization .
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Metarhizium anisopliae under controlled conditions. The mycotoxin is then extracted and purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Destruxin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted analogs of this compound .
Scientific Research Applications
Destruxin A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying cyclodepsipeptides and their chemical properties.
Biology: Studied for its effects on insect physiology and immune response.
Medicine: Investigated for its potential antitumor and immunosuppressive activities.
Industry: Utilized in the development of biological pest control agents
Comparison with Similar Compounds
Destruxin B: Another cyclodepsipeptidic mycotoxin with similar insecticidal properties.
Destruxin E: Exhibits similar biological activities but differs in its chemical structure.
Trichodestruxin A: A related compound with distinct structural features
Uniqueness of this compound: this compound is unique due to its high insecticidal activity and its ability to inhibit the immune response in insects. Its specific interactions with molecular targets and pathways make it a valuable tool in both scientific research and practical applications .
Properties
CAS No. |
6686-70-0 |
|---|---|
Molecular Formula |
C29H47N5O7 |
Molecular Weight |
577.7 g/mol |
IUPAC Name |
(3S,10S,13S,16S,19R)-16-[(2S)-butan-2-yl]-10,11,14-trimethyl-13-propan-2-yl-3-prop-2-enyl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone |
InChI |
InChI=1S/C29H47N5O7/c1-9-12-21-27(38)34-16-11-13-20(34)26(37)31-23(18(5)10-2)28(39)33(8)24(17(3)4)29(40)32(7)19(6)25(36)30-15-14-22(35)41-21/h9,17-21,23-24H,1,10-16H2,2-8H3,(H,30,36)(H,31,37)/t18-,19-,20+,21-,23-,24-/m0/s1 |
InChI Key |
XIYSEKITPHTMJT-UTJJDKHZSA-N |
SMILES |
CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC=C)C)C)C(C)C)C |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N([C@H](C(=O)N([C@H](C(=O)NCCC(=O)O[C@H](C(=O)N2CCC[C@@H]2C(=O)N1)CC=C)C)C)C(C)C)C |
Canonical SMILES |
CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC=C)C)C)C(C)C)C |
Pictograms |
Irritant |
Synonyms |
destruxin A destruxin DA |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



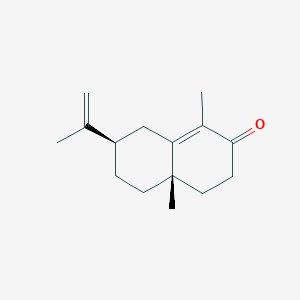
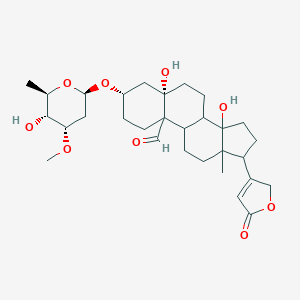

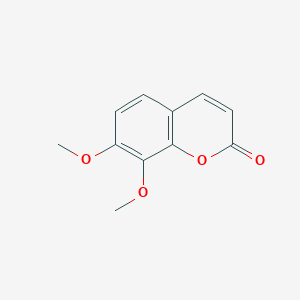
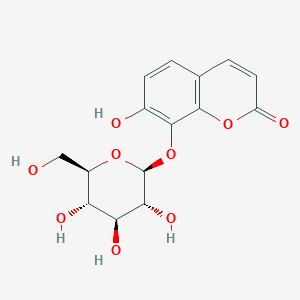

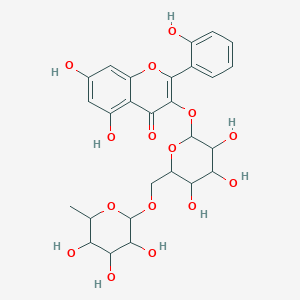


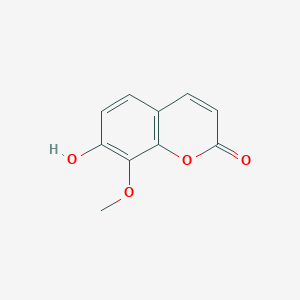
![7-[(E)-7-hydroxy-3,7-dimethyl-6-oxooct-2-enoxy]chromen-2-one](/img/structure/B190934.png)
